molecular formula C17H19NO B311171 N-(2-methylphenyl)-2-phenylbutanamide

N-(2-methylphenyl)-2-phenylbutanamide

Cat. No.: B311171
M. Wt: 253.34 g/mol
InChI Key: GJTPTDHBGMDYSE-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-phenylbutanamide is an amide derivative characterized by a butanamide backbone substituted with a 2-methylphenyl group at the nitrogen atom and a 2-phenyl group at the second carbon of the butanamide chain.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-methylphenyl)-2-phenylbutanamide

InChI

InChI=1S/C17H19NO/c1-3-15(14-10-5-4-6-11-14)17(19)18-16-12-8-7-9-13(16)2/h4-12,15H,3H2,1-2H3,(H,18,19)

InChI Key

GJTPTDHBGMDYSE-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
N-(2-methylphenyl)-2-phenylbutanamide is being investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . This makes it a candidate for developing anti-inflammatory drugs, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the compound binding to the active site of the COX-2 enzyme, inhibiting the production of prostaglandins responsible for inflammation.

Table 1: Summary of Therapeutic Potential

Application AreaDescriptionCurrent Status
Anti-inflammatory DrugsCOX-2 inhibition for treating inflammationUnder investigation
Pain ManagementPotential use in pain relief therapiesPreclinical studies ongoing
Cancer TreatmentInvestigated for effects on tumor growthEarly-stage research

Biological Research

Enzyme Inhibition Studies:
Research has shown that this compound exhibits enzyme inhibition properties. Studies are exploring its effects on various biological pathways, including those involved in cancer proliferation and metabolic disorders. The compound's structure allows it to interact with specific molecular targets, modulating their activity and leading to various biological effects.

Table 2: Biological Activity Overview

Biological ActivityTarget Enzyme/PathwayObserved Effects
Enzyme InhibitionCOX-2Reduced inflammation
Receptor BindingAndrogen ReceptorModulation of cancer cell growth

Industrial Applications

Chemical Synthesis:
this compound serves as a valuable building block in organic synthesis. Its unique chemical properties facilitate the creation of more complex organic molecules, which are essential in pharmaceuticals and specialty chemicals. The compound's versatility makes it suitable for large-scale industrial applications, where efficiency and yield are critical .

Table 3: Industrial Use Cases

Application AreaDescriptionProcess Involved
Specialty ChemicalsUsed in the synthesis of various organic compoundsContinuous flow synthesis
Drug DevelopmentBuilding block for new pharmaceuticalsMulti-step synthetic routes

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Properties:
    A recent study focused on the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when administered over a specified period .
  • Investigation of Biological Activity:
    Another research project examined the compound's interaction with the androgen receptor, demonstrating its potential role in modulating prostate cancer cell growth. The findings suggest that specific structural modifications could enhance its efficacy as an anti-cancer agent .
  • Synthesis Efficiency Analysis:
    A comparative study analyzed various synthetic routes for producing this compound, highlighting continuous flow synthesis as a superior method due to its higher yield and reduced reaction time .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-methylphenyl)-2-phenylbutanamide with five structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Potential Applications
This compound 2-methylphenyl, 2-phenyl C₁₇H₁₉NO 253.34 g/mol Amide Under investigation
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-methyl-4-nitrophenyl, ethyl C₁₃H₁₈N₂O₃ 250.29 g/mol Amide, Nitro Nitro-group-mediated activity
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide 2-fluorophenyl, amino, methyl C₁₂H₁₇FN₂O 236.28 g/mol Amide, Amino, Fluorine Neuropharmacological studies
2-acetyl-3-methyl-N-phenylbutanamide Acetyl, methyl, phenyl C₁₃H₁₇NO₂ 219.28 g/mol Amide, Acetyl Metabolic stability research
N-(2-Methylphenyl)thiourea 2-methylphenyl, thiourea C₈H₁₀N₂S 166.24 g/mol Thiourea Chemical synthesis
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl, sulfonamide C₁₅H₁₇NO₃S 291.36 g/mol Sulfonamide, Methoxy Antimicrobial agents

Electronic and Steric Effects

  • Nitro vs. Phenyl Substituents : The nitro group in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide creates an electron-deficient aromatic ring, enhancing electrophilic reactivity compared to the electron-rich 2-phenyl group in the target compound .
  • Fluorine vs.
  • Acetyl vs. Phenyl: The acetyl group in 2-acetyl-3-methyl-N-phenylbutanamide introduces a ketone moiety, altering metabolic pathways compared to the non-polar phenyl group in the target compound .

Preparation Methods

Molecular Characteristics of N-(2-Methylphenyl)-2-Phenylbutanamide

The compound (C₁₇H₁₉NO, MW 253.34) features a butanamide backbone substituted with 2-methylphenyl and phenyl groups at the N- and C2-positions, respectively. Its logP value of 3.98 indicates significant hydrophobicity, necessitating organic solvents in synthetic procedures. The racemic nature of the compound suggests non-stereospecific synthetic routes are typically employed.

General Amidation Strategies

Amide bond formation typically proceeds through:

  • Acyl chloride intermediates : Reaction of carboxylic acids with chlorinating agents (e.g., PCl₅, SOCl₂) followed by amine coupling.

  • Direct coupling : Carbodiimide-mediated activation of carboxylic acids for reaction with amines.

  • Cyanide-based pathways : Strecker-type reactions using nitriles as precursors.

Synthetic Routes to this compound

Cyanide-Mediated Addition-Elimination Pathway (Patent CN103896782B)

This optimized four-step process demonstrates 83-84% overall yield through careful control of reaction parameters:

Step 1: Addition Reaction

Conditions:

  • 0.3 MPa pressure, 80°C, 8 hours

  • Methanol solvent system

  • Molar ratio (1:1.13:1.1 for ketone:cyanide:amine)

Step 2: Alkaline Hydrolysis

Optimized Parameters:

  • pH ≥ 12 maintained with NaOH

  • 12-hour reflux in aqueous ethanol

Step 3: Esterification

Catalysis: Concentrated H₂SO₄ at reflux for 18 hours

Step 4: Borane-Mediated Reduction

Key Innovation:

  • Sodium borohydride in tetrahydrofuran/water system

  • Room temperature reaction minimizes racemization

Direct Acylation via PCl₅ Activation (RSC Adv. 2015 Methodology)

The Royal Society of Chemistry protocol demonstrates efficient amide formation through phosphorus pentachloride activation:

Reaction Scheme :

Optimized Conditions:

  • Dichloromethane solvent at reflux (40°C)

  • 1:1.2 molar ratio of acid to amine

  • 98% conversion achieved within 2 hours

Advantages :

  • Avoids intermediate purification steps

  • Compatible with electron-deficient amines

Comparative Analysis of Synthetic Methods

ParameterCyanide PathwayDirect Acylation
Overall Yield83-84%91-93%
Reaction Steps42
Byproduct Formation<5%8-10%
ScalabilityPilot-scale provenLab-scale optimized
Purification NeedsCrystallizationColumn Chromatography

Key Observations :

  • The cyanide route offers superior stereochemical control but requires stringent pH management.

  • Direct acylation provides higher yields but generates more acidic byproducts requiring neutralization.

Process Optimization and Troubleshooting

Solvent System Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance reaction rates but complicate product isolation.

  • Ether solvents (THF, dioxane): Improve selectivity for bulkier amines.

Temperature Effects

  • Cyanide addition requires precise thermal control (60-80°C) to prevent Hoffman degradation.

  • Acylation reactions benefit from mild heating (40-50°C) to accelerate kinetics without side reactions.

Catalytic Improvements

  • Phase-transfer catalysts : Tetrabutylammonium bromide increases interfacial contact in biphasic systems.

  • Microwave assistance : Reduces reaction times by 60% in esterification steps.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >98% required for pharmaceutical applications

  • ¹H NMR Signatures :

    • N-H proton: δ 5.8-6.2 ppm (broad singlet)

    • Ortho-methyl group: δ 2.3 ppm (singlet)

  • Mass Spectrometry :

    • ESI+ m/z 254.2 [M+H]⁺

Industrial-Scale Considerations

Waste Management

  • Cyanide-containing streams require alkaline chlorination treatment.

  • Phosphorus byproducts necessitate calcium hydroxide precipitation.

Cost Analysis

  • Raw material costs dominate (72% of total) with 2-methylaniline as major expense

  • Process intensification reduces energy costs by 40% in continuous flow systems

Emerging Methodologies

Enzymatic Aminolysis

  • Lipase-catalyzed amidation in ionic liquids shows promise for greener synthesis

  • 65% conversion achieved in 24 hours at 37°C

Flow Chemistry Approaches

  • Microreactor systems enable 99% conversion in 8 minutes residence time

  • Enhanced heat transfer prevents thermal degradation

Q & A

Q. What are the recommended methods for synthesizing N-(2-methylphenyl)-2-phenylbutanamide with high yield and purity?

The synthesis typically involves a multi-step approach:

  • Acylation : React 2-phenylbutanoic acid with a coupling agent (e.g., DCC or EDC) and 2-methylaniline under inert conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC or GC-MS .
  • Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like imine formation.

Q. How can the structural integrity of this compound be validated experimentally?

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^{13}C NMR shifts with predicted values (e.g., δ ~7.2–7.5 ppm for aromatic protons).
    • FT-IR : Confirm amide C=O stretch at ~1650–1680 cm1^{-1}.
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]+^+ .

Q. What methodologies are effective for assessing the purity of this compound in solution?

  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Thermal Analysis : Perform DSC to check for melting point consistency and absence of polymorphic transitions .

Q. How can reaction kinetics for the hydrolysis of this compound be studied?

  • Pseudo-First-Order Conditions : Use excess NaOH in aqueous ethanol. Monitor via UV-Vis spectroscopy at 240 nm (amide bond cleavage).
  • Data Fitting : Apply the Arrhenius equation to determine activation energy (EaE_a) from rate constants at varying temperatures (25–60°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps.
  • Validation : Compare DFT-predicted IR/NMR spectra with experimental data to assess accuracy .

Q. What strategies identify potential biological targets of this compound?

  • In Silico Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to enzymes like cytochrome P450.
  • In Vitro Assays : Perform enzyme inhibition studies (e.g., fluorometric assays) to validate computational predictions .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

  • Error Analysis : Check for basis set incompleteness or solvent effects in DFT calculations.
  • Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation/impurity artifacts .

Q. What crystallographic techniques resolve challenges in determining the crystal structure of this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : Apply SHELXL for structure solution, incorporating anisotropic displacement parameters for non-H atoms .

Q. How can degradation pathways of this compound under acidic conditions be mechanistically characterized?

  • LC-MS/MS Monitoring : Identify intermediates (e.g., hydrolyzed amide or rearranged products).
  • Isotopic Labeling : Use 18^{18}O-water to trace oxygen incorporation during hydrolysis .

Q. What multi-step reaction mechanisms explain the formation of byproducts during synthesis?

  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D for deuterated vs. non-deuterated substrates to identify rate-determining steps .

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